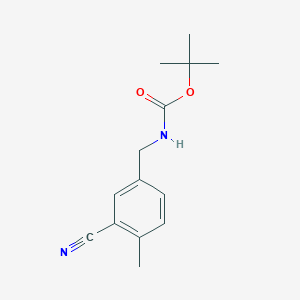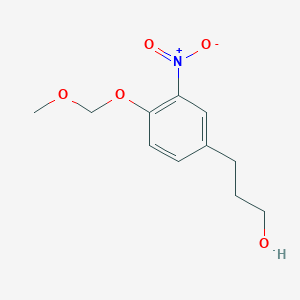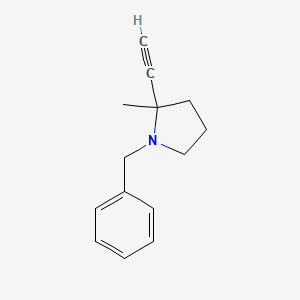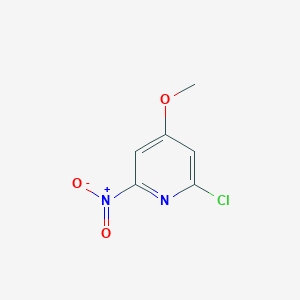
2-Chloro-4-methoxy-6-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-methoxy-6-nitropyridine is an organic compound with the molecular formula C6H5ClN2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-4-methoxy-6-nitropyridine can be synthesized through several methods. One common method involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another approach starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-methoxy-6-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide and other nucleophiles.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution Reactions: Products include various substituted pyridines.
Reduction Reactions: Products include 2-chloro-4-methoxy-6-aminopyridine.
Oxidation Reactions: Products include 2-chloro-4-hydroxy-6-nitropyridine.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-methoxy-6-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It is used in the development of advanced materials with specific properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-methoxy-6-nitropyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can vary widely depending on the target and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-methoxy-3-nitropyridine: Similar in structure but with different substitution patterns.
2-Chloro-4-methoxypyridine: Lacks the nitro group, leading to different reactivity and applications.
3-Nitropyridine: Lacks the chloro and methoxy groups, resulting in different chemical properties.
Uniqueness
2-Chloro-4-methoxy-6-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C6H5ClN2O3 |
|---|---|
Molekulargewicht |
188.57 g/mol |
IUPAC-Name |
2-chloro-4-methoxy-6-nitropyridine |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-4-2-5(7)8-6(3-4)9(10)11/h2-3H,1H3 |
InChI-Schlüssel |
ZLFNOGMMNXQMIL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC(=C1)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



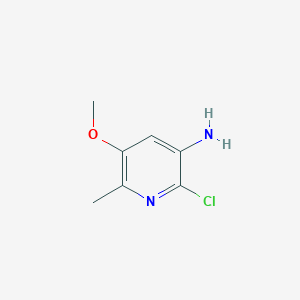






![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12963743.png)


